SMND-309

科学研究应用

SMND-309具有广泛的科学研究应用,包括:

神经保护: this compound在培养的神经元和脑缺血动物模型中表现出神经保护作用。

心脏保护: This compound已被证明可以通过清除脂质过氧化产物、增加内源性抗氧化防御酶的活性以及减轻心肌细胞凋亡来保护大鼠免受心肌梗塞.

肝脏保护: This compound通过下调结缔组织生长因子的表达以及增加抗氧化酶活性,改善动物模型的肝功能并减少肝纤维化.

抗炎作用: This compound抑制肺部炎症,减少M2巨噬细胞的积累,减轻慢性间歇性缺氧模型中的胶原蛋白沉积和肺损伤

作用机制

SMND-309的作用机制涉及多个分子靶点和途径:

生化分析

Biochemical Properties

SMND-309 plays a crucial role in various biochemical reactions. It has been shown to interact with several key enzymes and proteins, including superoxide dismutase, catalase, and glutathione peroxidase. These interactions enhance the activities of these antioxidant enzymes, thereby reducing oxidative stress within cells . Additionally, this compound interacts with proteins involved in apoptosis regulation, such as Bcl-2 and Bax, promoting cell survival and reducing apoptosis .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been demonstrated to enhance cell viability and reduce apoptosis by activating the PI3K/Akt/CREB signaling pathway . This activation leads to increased expression of brain-derived neurotrophic factor, which supports neuron survival and function . In cardiomyocytes, this compound reduces oxidative stress and apoptosis, thereby protecting against myocardial infarction . Furthermore, it has been shown to improve mitochondrial energy metabolism in rat cortical neurons, enhancing cell survival and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key pathways. It exerts its effects primarily through the activation of the PI3K/Akt/CREB signaling pathway, which promotes cell survival and reduces apoptosis . This compound also interacts with antioxidant enzymes, enhancing their activities and reducing oxidative stress . Additionally, it modulates the expression of apoptosis-related proteins, increasing the levels of anti-apoptotic proteins like Bcl-2 and decreasing pro-apoptotic proteins like Bax .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its protective effects over extended periods . In vitro studies have demonstrated that this compound can maintain its neuroprotective effects for up to 24 hours after treatment . In vivo studies have shown that this compound can provide long-term protection against myocardial infarction and cerebral ischemia when administered over several weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound (2.5-10 mg/kg) are effective in reducing oxidative stress and apoptosis in both neuronal and cardiac cells . Higher doses may lead to adverse effects, including potential toxicity . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing their activities and reducing oxidative stress . Additionally, this compound has been shown to modulate mitochondrial energy metabolism, improving the activities of mitochondrial respiratory enzymes and increasing adenosine triphosphate content . These interactions contribute to its overall protective effects on cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to cross the blood-brain barrier and accumulate in the brain, where it exerts its neuroprotective effects . Additionally, this compound is distributed to the heart and other tissues, where it provides cardioprotective benefits . The compound’s interactions with transporters and binding proteins facilitate its distribution and localization within specific tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that this compound localizes to mitochondria, where it enhances mitochondrial energy metabolism and reduces oxidative stress . Additionally, this compound has been observed to interact with nuclear proteins, modulating gene expression and promoting cell survival . These localization patterns are essential for the compound’s protective effects on cells.

准备方法

合成路线及反应条件

SMND-309的合成涉及多个关键步骤,包括芳香醛转化为芳香乙酸、珀金缩合和赫克偶联,用于构建α,β-不饱和酯 . 具体的合成路线如下:

芳香醛转化为芳香乙酸: 该步骤涉及芳香醛与合适的试剂反应,生成芳香乙酸。

珀金缩合: 芳香乙酸与另一种芳香醛发生珀金缩合,生成肉桂酸衍生物。

赫克偶联: 最后一步涉及赫克偶联,构建α,β-不饱和酯,最终生成this compound。

工业生产方法

This compound的工业生产方法尚未有广泛的文献报道。 上述合成路线可以通过适当优化反应条件和纯化技术,进行规模化生产 .

化学反应分析

反应类型

SMND-309会发生多种化学反应,包括:

氧化: this compound可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将this compound转化为具有不同生物活性的还原形式。

取代: 取代反应可以将不同的官能团引入this compound分子中,可能改变其生物学特性。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种催化剂。 反应条件通常涉及控制温度和pH值,以确保所需的转化 .

主要产物

这些反应产生的主要产物包括this compound的各种氧化、还原和取代衍生物,每个衍生物都可能具有独特的生物活性 .

相似化合物的比较

SMND-309是丹酚酸B的衍生物,与其他来自丹参的化合物有一些相似之处。 与丹酚酸B相比,它在神经保护和心脏保护方面的效力明显更高 . 类似的化合物包括:

丹酚酸B: this compound的母体化合物,以其心脏保护和神经保护特性而闻名。

丹酚酸A: 来自丹参的另一种具有类似生物活性的衍生物。

丹参酮IIA: 来自丹参的二萜醌类化合物,具有心脏保护和抗炎作用

总之,this compound是一种很有前景的化合物,具有多种生物活性,在神经保护、心脏保护和抗炎治疗方面具有巨大的治疗潜力。

属性

IUPAC Name |

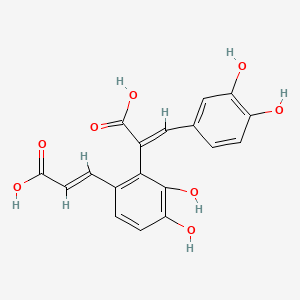

(E)-2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c19-12-4-1-9(8-14(12)21)7-11(18(25)26)16-10(3-6-15(22)23)2-5-13(20)17(16)24/h1-8,19-21,24H,(H,22,23)(H,25,26)/b6-3+,11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHRXWZJURTMHG-ACIWFXKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C2=C(C=CC(=C2O)O)C=CC(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C2=C(C=CC(=C2O)O)/C=C/C(=O)O)/C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669469 | |

| Record name | (2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065559-56-9 | |

| Record name | (2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

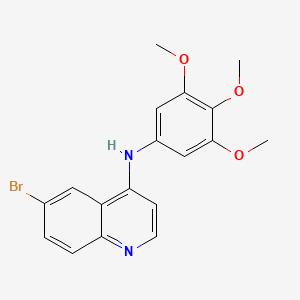

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B610815.png)

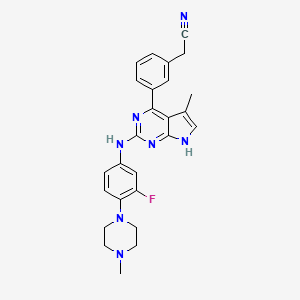

![6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B610824.png)

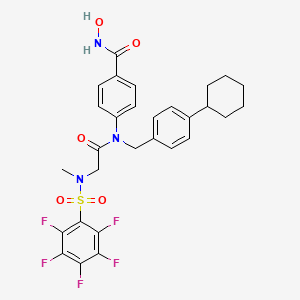

![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)